

Application Notes and Protocols: Antimicrobial Activity of 1,4-Oxazepane-6-sulfonamide

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Compound of Interest

Compound Name: 1,4-Oxazepane-6-sulfonamide

Cat. No.: B15302624

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific antimicrobial activity data for **1,4-Oxazepane-6-sulfonamide** has not been published. The following application notes and protocols are provided as a general framework for the investigation of this compound's potential antimicrobial properties, based on the well-established characteristics of the sulfonamide class of antibiotics. The data presented in the tables are illustrative examples and should not be considered as experimental results for this specific compound.

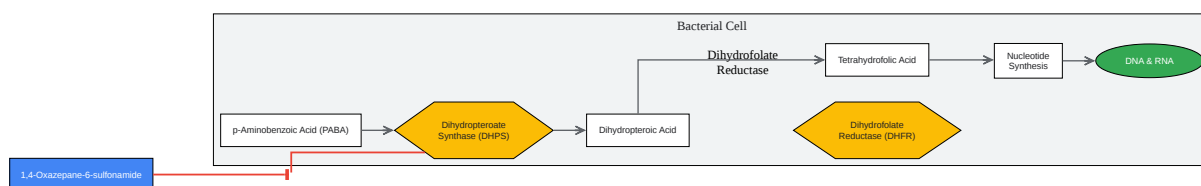
Introduction

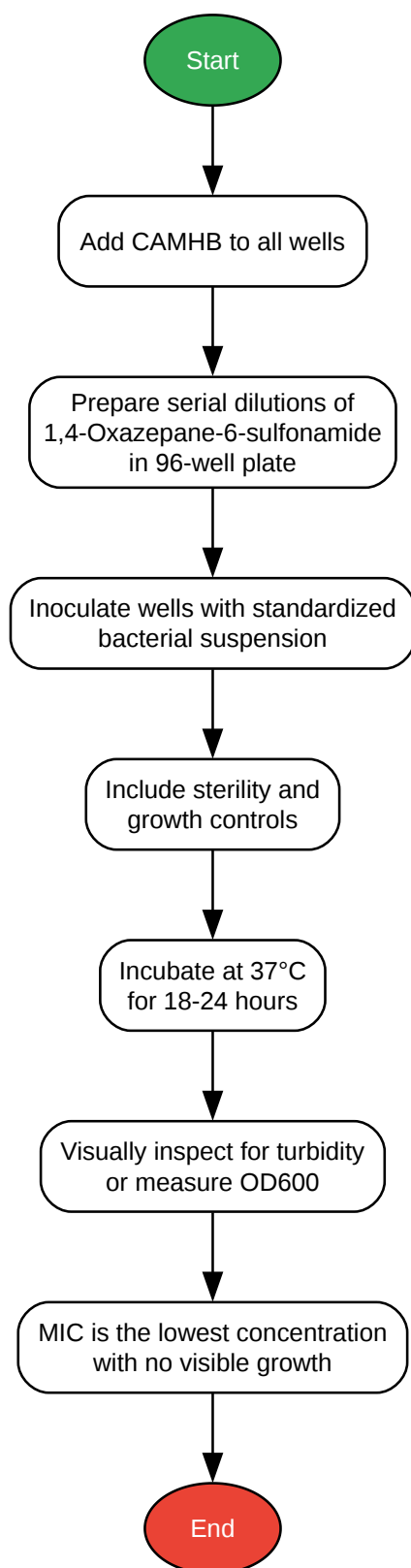
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1][2][3] By disrupting the folic acid pathway, sulfonamides inhibit bacterial growth and replication, exhibiting a bacteriostatic effect.[1][4][5] The 1,4-oxazepane scaffold has been explored for various biological activities, and its incorporation into a sulfonamide structure presents a novel candidate for antimicrobial drug discovery.[6][7][8]

These notes provide a comprehensive guide to the initial antimicrobial characterization of **1,4-Oxazepane-6-sulfonamide**, including protocols for determining its minimum inhibitory concentration (MIC) against a panel of common pathogenic bacteria.

Mechanism of Action: Sulfonamide Inhibition of Folic Acid Synthesis

Sulfonamides mimic the structure of para-aminobenzoic acid (PABA), a natural substrate for dihydropteroate synthase (DHPS).^{[3][5]} This structural similarity allows them to competitively bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. Bacteria are dependent on their own folic acid synthesis for the production of nucleotides and certain amino acids, which are essential for DNA replication and cell growth.^{[1][3][4]} Mammalian cells are not affected by sulfonamides as they obtain folic acid from their diet.^[3]





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